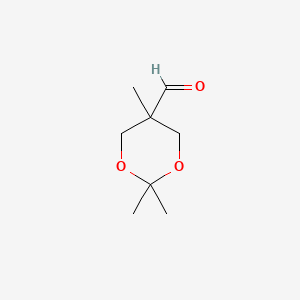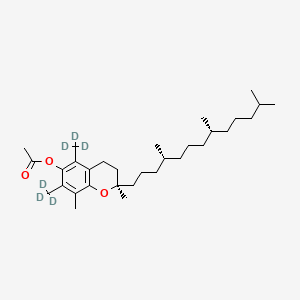
alpha-Tocopherol-d6 Acetate
Descripción general
Descripción
Alpha-Tocopherol-d6 Acetate, also known as tocopheryl acetate, is a synthetic form of vitamin E. It is a form of vitamin E that is preferentially used by the human body to meet appropriate dietary requirements . It is considered the most stable and active form of vitamin E and the best option overall for treating vitamin E deficiency . It is most commonly indicated for dietary supplementation in individuals who may demonstrate a genuine deficiency in vitamin E .
Synthesis Analysis
The biosynthesis of tocopherols takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . A solid phase extraction technique for sample cleanup and extraction of α-tocopherol and α-tocopheryl acetate is described and applied to their simultaneous HPLC analysis in dairy products, plant-based milks, infant formulas, and pharmaceutical colostrum .Molecular Structure Analysis
The molecular formula of alpha-Tocopherol-d6 Acetate is C31H52O3. It has a molecular weight of 478.8 g/mol . The structure includes a chromanol ring with an aliphatic side chain .Chemical Reactions Analysis
Alpha-tocopheryl acetate (vitamin E acetate, α-T-Ac) is the acetic ester of α-T, a viscous, highly hydrophobic oil with better stability than the unreduced form . This form is commonly used to treat atopic dermatitis and other skin diseases, where the acetate group has been found to be hydrolyzed, thus regaining the redox activity .Physical And Chemical Properties Analysis
Alpha-Tocopherol-d6 Acetate is a yellow, viscous liquid with a boiling point of over 200 °C and a density of 0.96 g/ml . It is more resistant to oxidation than unesterified tocopherols, extending the supplement’s shelf life .Aplicaciones Científicas De Investigación
Dermatology and Cosmetology
Summary of Application
Alpha-Tocopherol-d6 Acetate, or Vitamin E, is widely used in skincare products due to its antioxidant and moisturizing properties . It can protect the skin against damage from UVB radiation, reducing acute erythema and photoaging .
Methods of Application
Vitamin E is typically applied topically in various skincare formulations. The choice for the use of topical vitamin E, compared to oral, is given by the safety as mild irritation and it has potential for multifunctional topical formulations .
Results or Outcomes
Topical application of tocopherol acetate significantly reduces the severity of erythema, edema, and skin sensitivity associated with sunburn by UVB .
Food Preservation
Summary of Application
Vitamin E has demonstrated significant biological effects on enhancing human health and plays a promising role in food systems . It can reduce the negative impact of chemical reactions on food systems by improving their safety, nutritional value, and shelf-life .
Methods of Application
Vitamin E works in oils, fats, and active packaging by stabilizing their lipid components to prevent off-flavours and changes in the colour of the food constituents . Supplementation of α-tocopherol up to 0.2% in oils is able to provide higher oxidative stability .
Results or Outcomes
The relative antioxidant activity of vitamin E contributes to food preservation. It effectively combats oxidative stress which benefits for anti-inflammation, anti-cancer, cardioprotection, neuroprotection, skin health, and other degenerative conditions .
Metabolomics Research
Summary of Application
The metabolism of α-tocopherol (α-TOH, vitamin E) shows marked interindividual variability, which may influence the response to nutritional and therapeutic interventions with this vitamin .
Methods of Application
A one-week oral administration protocol with 800 U RRR-α-TOH/day was performed in 17 healthy volunteers, and α-TOH metabolites were measured in plasma before and at the end of the intervention utilizing a recently validated LC-MS/MS procedure .
Results or Outcomes
The levels of enzymatic metabolites showed marked interindividual variability that characteristically increased upon supplementation . The free radical-derived metabolite α-tocopheryl quinone significantly correlated with the post-supplementation levels of α-TOH .
Reference Material in Analytical Chemistry
Summary of Application
Alpha-Tocopherol-d6 Acetate is used as a certified reference material in analytical chemistry .
Methods of Application
It is typically used in the calibration of analytical instruments, method validation, and quality control .
Results or Outcomes
The use of certified reference materials ensures the accuracy and reliability of analytical results .
Chronic Kidney Disease Treatment
Summary of Application
Vitamin E (alpha-tocopherol) is an essential micronutrient and fat-soluble antioxidant with a proposed role in protecting tissues from uncontrolled lipid peroxidation . It has important protein function and gene modulation effects . Chronic kidney disease (CKD) is a condition of oxidative stress and increased lipid peroxidation, that are associated with alterations of alpha-tocopherol metabolism and function .
Methods of Application
Vitamin E therapy has been investigated in CKD using both oral vitamin E protocols and vitamin E-coated hemodialyzers .
Results or Outcomes
Vitamin E therapy shows promising results in the secondary prevention of cardiovascular disease, as well as of immune and hematological complications .
Plant Growth and Metabolism Regulation
Summary of Application
Alpha-tocopherol (α-Toc) is a member of the vitamin E family and is lipid soluble. Its biosynthesis is by the reaction of isopentyl diphosphate and homogentisic acid in plastid membranes .
Methods of Application
It is used in plant growth and metabolism regulation .
Results or Outcomes
The application of alpha-tocopherol has shown to induce regulation of growth and metabolism in plants .
Safety And Hazards
Direcciones Futuras
The metabolism of α-tocopherol shows marked interindividual variability, which may influence the response to nutritional and therapeutic interventions with this vitamin . Future studies to uncover cellular and systemic mechanisms may help guide appropriate clinical treatment strategies using vitamin E across a diverse population of aging individuals .
Propiedades
IUPAC Name |
[(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1/i5D3,7D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKOWWREFLAJOT-JALLZHECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1OC(=O)C)C([2H])([2H])[2H])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Tocopherol-d6 Acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



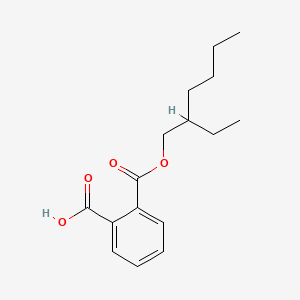
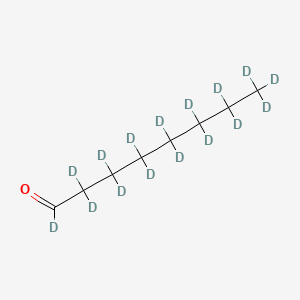
![4-[(Chloroacetyl)oxy]butyl prop-2-enoate](/img/structure/B588415.png)
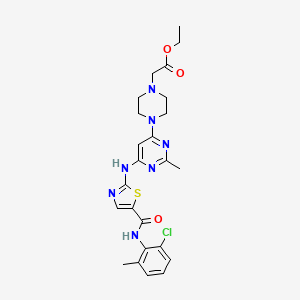

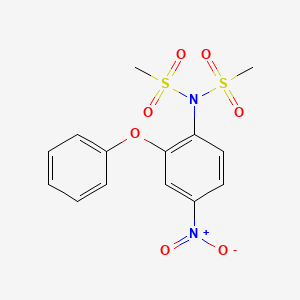
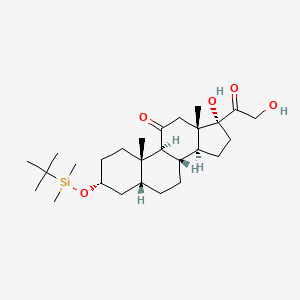

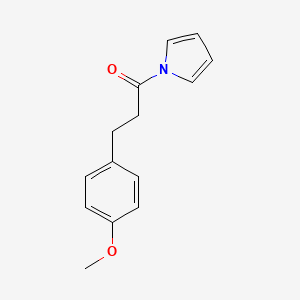
![(3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17-hydroxy-11,20-dioxopregnan-21-yl acetate](/img/structure/B588428.png)
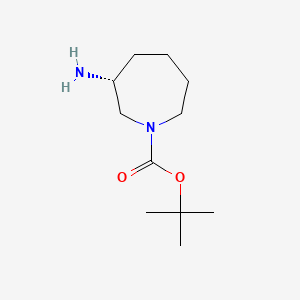
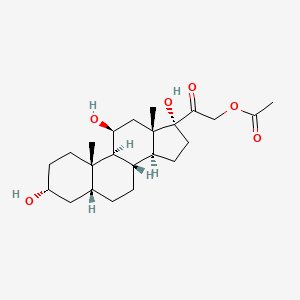
![2h-Isoxazolo[5,4-d]azonine](/img/structure/B588433.png)
